molecular formula C12H19N3O5 B13350968 ((2S)-1-glycyl-3-hydroxypyrrolidine-2-carbonyl)-L-proline

((2S)-1-glycyl-3-hydroxypyrrolidine-2-carbonyl)-L-proline

Cat. No.: B13350968
M. Wt: 285.30 g/mol
InChI Key: YXTSVRFSLSTUEG-OFQRNFBNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

((2S)-1-glycyl-3-hydroxypyrrolidine-2-carbonyl)-L-proline is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a glycyl group, a hydroxypyrrolidine ring, and a proline residue, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2S)-1-glycyl-3-hydroxypyrrolidine-2-carbonyl)-L-proline typically involves multiple steps, including the protection of functional groups, formation of peptide bonds, and selective deprotection. Common synthetic routes may involve the use of protecting groups such as Boc (tert-butoxycarbonyl) for the amino group and TBDMS (tert-butyldimethylsilyl) for the hydroxyl group. The peptide bond formation can be achieved using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. These methods allow for the efficient and scalable production of the compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

((2S)-1-glycyl-3-hydroxypyrrolidine-2-carbonyl)-L-proline can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the pyrrolidine ring can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and DMP (Dess-Martin periodinane).

    Reduction: Reducing agents such as NaBH4 (sodium borohydride) and LiAlH4 (lithium aluminum hydride) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can regenerate the hydroxyl group.

Scientific Research Applications

Chemistry

In chemistry, ((2S)-1-glycyl-3-hydroxypyrrolidine-2-carbonyl)-L-proline is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound is studied for its potential role in enzyme inhibition and protein-protein interactions. Its ability to mimic natural peptides makes it a valuable tool for investigating biological processes and developing new therapeutic agents.

Medicine

In medicine, this compound is explored for its potential as a drug candidate. Its unique structure and properties may allow it to interact with specific molecular targets, leading to the development of new treatments for various diseases.

Industry

In industry, this compound can be used in the development of new materials and chemical processes. Its versatility and reactivity make it a valuable component in the design of innovative products and technologies.

Mechanism of Action

The mechanism of action of ((2S)-1-glycyl-3-hydroxypyrrolidine-2-carbonyl)-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • ((2S)-1-glycyl-3-hydroxypyrrolidine-2-carbonyl)-L-alanine
  • ((2S)-1-glycyl-3-hydroxypyrrolidine-2-carbonyl)-L-valine
  • ((2S)-1-glycyl-3-hydroxypyrrolidine-2-carbonyl)-L-leucine

Uniqueness

((2S)-1-glycyl-3-hydroxypyrrolidine-2-carbonyl)-L-proline stands out due to its specific combination of functional groups and stereochemistry. This unique structure allows it to interact with molecular targets in ways that similar compounds may not, providing distinct advantages in various applications.

Properties

Molecular Formula

C12H19N3O5

Molecular Weight

285.30 g/mol

IUPAC Name

(2S)-1-[(2S)-1-(2-aminoacetyl)-3-hydroxypyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C12H19N3O5/c13-6-9(17)15-5-3-8(16)10(15)11(18)14-4-1-2-7(14)12(19)20/h7-8,10,16H,1-6,13H2,(H,19,20)/t7-,8?,10-/m0/s1

InChI Key

YXTSVRFSLSTUEG-OFQRNFBNSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H]2C(CCN2C(=O)CN)O)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C2C(CCN2C(=O)CN)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.